Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate

Description

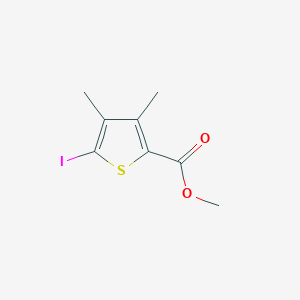

Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate is a halogenated thiophene derivative characterized by a methyl ester group at position 2, methyl substituents at positions 3 and 4, and an iodine atom at position 3. This compound is of interest in organic synthesis due to the iodine atom’s utility in cross-coupling reactions (e.g., Suzuki or Stille couplings) and its electron-withdrawing nature, which modulates the aromatic system’s reactivity. The methyl groups enhance steric bulk and may influence solubility and crystallinity.

Properties

Molecular Formula |

C8H9IO2S |

|---|---|

Molecular Weight |

296.13 g/mol |

IUPAC Name |

methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate |

InChI |

InChI=1S/C8H9IO2S/c1-4-5(2)7(9)12-6(4)8(10)11-3/h1-3H3 |

InChI Key |

QICAQESJXOSGDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate typically involves the iodination of a thiophene precursor. One common method is the reaction of 3,4-dimethylthiophene-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent. The resulting 5-iodo-3,4-dimethylthiophene-2-carboxylic acid is then esterified with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the carboxylate group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives can be obtained.

Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.

Reduction Products: Reduced forms of the carboxylate group, such as alcohols, can be formed.

Scientific Research Applications

Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring’s electronic properties play a crucial role in its interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylates

Structural and Functional Group Variations

Substituent Effects on Reactivity and Electronic Properties

Methyl 3-amino-4-methylthiophene-2-carboxylate () Substituents: Amino (-NH₂) at position 3, methyl at position 4, methyl ester at position 2. Comparison: The electron-donating amino group increases electron density on the thiophene ring, making it more reactive toward electrophilic substitution compared to the electron-withdrawing iodine in the target compound. This difference is critical in directing further functionalization (e.g., iodination vs. acylation). Applications: The amino group facilitates derivatization into amides or imines, whereas the iodine in the target compound enables metal-catalyzed cross-coupling.

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () Substituents: Acetamido (-NHCOCH₃) at position 5, methyl at position 3, dual ethyl ester groups at positions 2 and 3. Comparison: The dual ester groups increase polarity and may reduce solubility in non-polar solvents compared to the mono-ester target compound.

Halogenated Thiophene Derivatives

Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate ()

- Substituents : Chlorine at position 5, chlorosulfonyl (-SO₂Cl) at position 3, methyl ester at position 2.

- Comparison : The chlorosulfonyl group is strongly electron-withdrawing, further deactivating the ring compared to iodine. This compound is highly reactive toward nucleophilic substitution (e.g., displacement of -SO₂Cl), whereas the iodine in the target compound is more suited for cross-coupling.

5-(3-Iodothiophen-2-yl)-2-methoxyphenol () Substituents: Iodine at position 3, methoxyphenyl group fused via iodocyclization. The iodine’s position (3 vs. 5) alters regioselectivity in subsequent reactions.

Fused-Ring Systems

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate () Structure: Fused thieno[2,3-b]thiophene core with methyl groups at positions 3 and 4. The lack of iodine limits utility in cross-coupling but may enhance luminescent properties.

Key Research Findings

Iodination Methods : Iodocyclization () and direct halogenation are common routes for introducing iodine to thiophene rings. The target compound’s synthesis likely involves electrophilic iodination, contrasting with the oxidative conditions used for chlorosulfonyl derivatives ().

Crystallinity and Solubility: Compounds with hydrogen-bonding groups (e.g., acetamido in ) exhibit higher melting points and lower solubility in non-polar solvents. The target compound’s methyl groups may improve solubility in organic solvents compared to polar derivatives.

Reactivity in Cross-Coupling : The iodine atom in the target compound offers superior leaving-group ability compared to chlorine or sulfonyl groups, making it more versatile in palladium-catalyzed reactions.

Biological Activity

Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate is a thiophene derivative characterized by its unique structural features, including an iodine atom at the 5-position and methyl ester functionality at the 2-position. This compound has garnered attention for its diverse biological activities, particularly in pharmacological applications.

The molecular formula of this compound is C_8H_8I_O_2S. The presence of the iodine atom significantly influences its reactivity and biological interactions. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C_8H_8I_O_2S |

| Molecular Weight | 292.12 g/mol |

| IUPAC Name | This compound |

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and cellular pathways.

1. Enzyme Inhibition

Research indicates that this compound inhibits cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can lead to altered drug bioavailability and efficacy, making it a point of interest in pharmacokinetics and toxicology studies.

2. Effects on Cell Signaling

The compound has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a vital role in regulating various cellular processes, including growth, differentiation, and response to stress. The modulation of MAPK signaling by this compound suggests potential therapeutic applications in conditions where these pathways are dysregulated.

3. Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent.

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Cytochrome P450 Inhibition

In a study examining the inhibition of CYP1A2 by various thiophene derivatives, this compound was found to exhibit significant inhibitory activity with an IC50 value of approximately 150 nM. This suggests that it could alter the metabolism of co-administered drugs metabolized by this enzyme.

Study 2: MAPK Pathway Modulation

Another investigation focused on the effects of this compound on MAPK signaling in human hepatoma cells. The results showed that treatment with this compound led to increased phosphorylation of ERK1/2 proteins, indicating activation of the MAPK pathway.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar thiophene derivatives is essential.

| Compound Name | CAS Number | CYP1A2 Inhibition IC50 (nM) | MAPK Activation |

|---|---|---|---|

| This compound | Not available | ~150 | Yes |

| Methyl 5-formylthiophene-2-carboxylate | 67808-64-4 | ~200 | No |

| Ethyl 5-methylthiophene-2-carboxylate | 5751-81-5 | ~250 | Yes |

This table indicates that while several thiophene derivatives exhibit biological activity, this compound shows superior inhibition of CYP1A2 and activation of MAPK signaling.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate, and how can iodination be optimized?

- Methodology :

- Step 1 : Start with methyl 3,4-dimethylthiophene-2-carboxylate as the precursor. Use electrophilic iodination with iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–5°C to minimize side reactions like over-iodination or oxidation .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify via column chromatography to isolate the mono-iodinated product.

- Challenge : Iodine’s steric bulk and reactivity may lead to low yields. Optimize by adjusting stoichiometry (1.1–1.3 eq ICl) and reaction time (2–4 hours) .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Analytical Workflow :

- 1H/13C NMR : Verify substitution pattern (e.g., iodine’s deshielding effect on adjacent protons, methyl group integration) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern (iodine’s signature doublet at M and M+2).

- Melting Point : Compare with literature (if available) to assess purity. For novel compounds, report uncorrected m.p. with decomposition range .

- Elemental Analysis : Use microanalysis (C, H, N, S) to validate empirical formula within ±0.4% .

Q. What safety precautions are critical when handling this iodinated thiophene derivative?

- Risk Mitigation :

- Hazards : Potential skin/eye irritation (similar to ethyl 2-amino-thiophene derivatives ).

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis due to volatile iodination reagents .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% sodium thiosulfate, and dispose as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s regiochemistry or steric effects?

- Crystallographic Protocol :

- Data Collection : Use SHELXT for structure solution and SHELXL for refinement. High-resolution data (≤1.0 Å) is critical due to iodine’s high electron density .

- Challenge : Disorder in methyl/iodo groups may require constraints (e.g., DFIX for C–I bond lengths). Validate thermal parameters (Ueq) to confirm positional stability .

- Output : Publish CIF files with anisotropic displacement parameters for reproducibility .

Q. What computational methods are suitable for predicting reactivity or spectroscopic properties?

- DFT Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) for lighter atoms and LANL2DZ basis set for iodine. Validate with experimental NMR shifts (RMSD < 0.1 ppm for 1H) .

- TD-DFT : Predict UV-Vis spectra (λmax) to correlate with conjugation effects from the iodo substituent.

- NBO Analysis : Quantify steric interactions between iodine and methyl groups to explain regioselectivity in further functionalization .

Q. How can researchers address contradictory data in reaction yields or spectroscopic assignments?

- Troubleshooting Framework :

- Case 1 : Discrepant NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d6). Re-run spectra in a standardized solvent and reference to TMS .

- Case 2 : Low iodination yields may result from competing Friedel-Crafts alkylation. Use GC-MS to detect byproducts and adjust catalyst loading .

- Resolution : Cross-validate with alternative techniques (e.g., IR for carbonyl confirmation, 2D NMR for connectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.